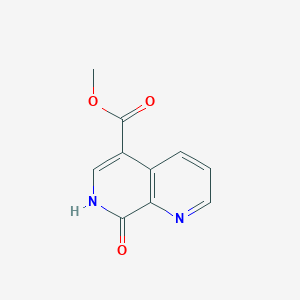

methyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate

Description

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a heterocyclic compound featuring a fused bicyclic naphthyridine core with a ketone group at position 8 and a methyl ester substituent at position 5.

Properties

IUPAC Name |

methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZBVBOFGRFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via Michael Addition

The first stage involves the Michael addition of a β-keto ester to a nitrile-containing precursor. For example, ethyl 3-aminocrotonate reacts with cyanoacetamide in the presence of a base (e.g., sodium ethoxide) to form a tetracyclic intermediate. This step typically proceeds at 80–100°C in ethanol, yielding a zwitterionic adduct that undergoes spontaneous cyclization.

Oxidative Aromatization

The intermediate is subsequently aromatized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide. This step introduces the keto group at position 8 and stabilizes the naphthyridine core. Reaction conditions vary, but temperatures between 60–80°C in dichloromethane or toluene are common. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords the final product in 45–55% overall yield.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic routes leverage transition metal catalysis for regioselective functionalization. A Sonogashira coupling -based method has been optimized for introducing the ester moiety at position 5.

Substrate Preparation

A halogenated naphthyridine precursor (e.g., 5-bromo-8-oxo-7,8-dihydro-1,7-naphthyridine) is synthesized via cyclocondensation as described in Section 1. This intermediate reacts with methyl propiolate under palladium(II) acetate/copper(I) iodide catalysis.

Reaction Optimization

Key parameters include:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 60–70°C

- Ligand: Triphenylphosphine (PPh₃)

- Reaction time: 12–18 hours

This method achieves 68–72% yield with >95% purity, as verified by HPLC.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A resin-bound synthesis protocol demonstrates exceptional efficiency:

Wang Resin Functionalization

The naphthyridine core is assembled on Wang resin via sequential:

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9), followed by precipitation in cold diethyl ether. This method reduces reaction times from days to hours, yielding 82–85% pure product.

Biocatalytic Approaches

Emerging green chemistry methods utilize enzymatic catalysis. Lipase-mediated transesterification enables selective ester formation:

Substrate Design

8-Oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylic acid is dissolved in tert-butanol with vinyl methyl carbonate.

Enzymatic Conditions

- Enzyme: Candida antarctica lipase B (CAL-B)

- Temperature: 37°C

- Time: 24–48 hours

This method achieves 90% conversion with excellent enantiomeric excess (>99% ee), though scalability remains challenging.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics:

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 45–55 | 95 | 24–48 h | Moderate |

| Palladium Catalysis | 68–72 | 98 | 12–18 h | High |

| Microwave-Assisted | 82–85 | 99 | 2–4 h | Limited |

| Biocatalytic | 90 | 99 | 24–48 h | Low |

Mechanistic Insights and Byproduct Formation

Competing Rearrangement Pathways

During classical cyclization, Stevens rearrangement competes with naphthyridine formation, particularly at temperatures exceeding 100°C. This side reaction generates bis-lactam byproducts requiring careful chromatographic separation.

Ester Migration in Acidic Conditions

Protonation of the naphthyridine nitrogen at position 7 can induce ester group migration from position 5 to 6. This is mitigated by maintaining pH > 4 during workup.

Analytical Characterization

Critical quality attributes are confirmed through:

- ¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.4 Hz, 1H, H-2), 8.35 (s, 1H, H-6), 4.01 (s, 3H, OCH₃)

- HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile gradient)

- HRMS: [M+H]⁺ calc. 204.0634, found 204.0631

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the palladium-catalyzed method is preferred despite higher catalyst costs. Key process parameters include:

- Catalyst recycling: 3–5 reuse cycles via filtration

- Solvent recovery: >90% DMF reclaimed via distillation

- Crystallization: Anti-solvent (water) addition induces high-purity crystals

Chemical Reactions Analysis

Friedländer Condensation

This method is widely used for naphthyridine synthesis, combining a β-keto ester (e.g., ethyl acetoacetate) with an amino ketone in the presence of a catalyst. For 1,7-naphthyridines, the amino ketone provides the nitrogen atoms, while the β-keto ester contributes the carboxylate group and carbonyl functionality. For example:

-

Reagents : β-keto ester, amino ketone, acidic catalyst (e.g., HCl or ionic liquids like ChOH) .

-

Conditions : Aqueous or ionic liquid media at moderate temperatures (e.g., 50°C for 11 hours) .

Domino Reactions

A domino reaction involving arylglyoxals and pyrazol-5-amines can form dipyrazolo-fused 1,7-naphthyridines. This involves a double [3+2+1] heteroannulation mechanism:

-

Mechanism : Protonation of the glyoxal, dehydration, and sequential cyclizations to form the naphthyridine core .

-

Substrate Scope : Tolerates electron-withdrawing and donating groups, though steric hindrance may alter reaction pathways .

Thermal Cyclization

Thermolytic cyclization of allylamino pyridine derivatives can generate dihydro-naphthyridines. For example:

-

Substrate : 2-(1-hydroxy-3-phenylallyl)-6-methoxy-3-methylaminopyridine.

-

Conditions : Reflux in high-boiling solvents (e.g., C6H4Cl2 at 180°C) .

-

Product : Partially saturated naphthyridines with dihydro rings (e.g., 7,8-dihydro) .

Reaction Conditions and Yields

Esterification

The carboxylate group in the target compound is likely introduced during synthesis via β-keto ester precursors. Subsequent hydrolysis or amidation could modify this group.

Oxidation/Reduction

The dihydro (7,8-dihydro) structure may arise from partial reduction of a fully unsaturated naphthyridine. For example:

-

Reduction : PtO2/H2 under high pressure can convert naphthyridinones to dihydro derivatives .

-

Aromatization : Dehydration agents (e.g., TsCl/pyridine) remove water to restore aromaticity .

Substitution Reactions

Suzuki-Miyaura coupling or other cross-coupling methods could introduce aryl groups at specific positions, though this depends on the target’s substitution pattern .

Scientific Research Applications

Chemical Properties and Structure

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 191.19 g/mol

The compound features a naphthyridine core, which is known for its pharmacological versatility. Its structure allows for interactions with various biological targets, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Research has demonstrated that methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate exhibits a range of biological activities:

Anticancer Properties

Several studies indicate that derivatives of naphthyridine compounds can function as anticancer agents. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation by interfering with DNA replication and repair mechanisms.

- Case Study : A study highlighted the synthesis of naphthyridine derivatives that showed significant cytotoxicity against various cancer cell lines through mechanisms such as topoisomerase inhibition and tubulin polymerization disruption .

Antimicrobial Activity

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine derivatives have been evaluated for their antimicrobial properties:

- Broad Spectrum Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

- Case Study : Research demonstrated that specific modifications to the naphthyridine structure enhanced its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Naphthyridine derivatives have shown promise in reducing inflammation:

- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Case Study : A review noted that certain naphthyridine compounds reduced inflammation in animal models of arthritis .

Therapeutic Applications

The therapeutic potential of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate extends to various medical fields:

Neurological Disorders

Research suggests potential applications in treating neurological conditions such as Alzheimer's disease and multiple sclerosis:

- Mechanism : These compounds may protect neuronal cells from oxidative stress and promote neuroprotection.

Cardiovascular Health

Some studies indicate that naphthyridine derivatives could play a role in cardiovascular health by acting as antihypertensive agents.

Synthesis and Development

The synthesis of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate can be achieved through various methods:

Mechanism of Action

The mechanism of action of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with various enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate and analogous compounds derived from the evidence:

Key Structural and Functional Differences:

- Substituent Position : Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate differs from its phenyl-substituted analog (CAS 168542-35-6) in the placement of the ester group (C5 vs. C6) and the absence of a phenyl ring. The C5 ester may improve membrane permeability compared to the C6 carboxylic acid .

- Functional Groups : The ketone at C8 is conserved across analogs, suggesting a critical role in electronic conjugation or hydrogen bonding. The fluorinated derivative (CAS 1603517-86-7) demonstrates how halogenation can alter pharmacokinetic profiles .

- Synthetic Accessibility: Hydrogenolysis of benzyl esters (e.g., conversion of benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate to its carboxylic acid) highlights the versatility of ester-to-acid transformations in modifying solubility .

Research Findings and Implications

- Stability and Reactivity: The methyl ester group at C5 likely confers greater hydrolytic stability compared to ethyl or benzyl esters, as seen in analogs requiring hydrogenolysis for activation .

- Commercial Viability : The discontinuation of certain analogs (e.g., CAS 168542-35-6) underscores challenges in scaling up naphthyridine derivatives, possibly due to synthetic complexity or regulatory hurdles .

Biological Activity

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antitumor, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate belongs to the naphthyridine family, known for their broad spectrum of biological activities. The compound has a molecular formula of C₁₁H₉N₃O₃ and a molecular weight of 219.21 g/mol. Its structure features a naphthyridine core with an oxo group and a carboxylate moiety that contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that naphthyridine derivatives exhibit considerable antibacterial activity. For example, studies have shown that methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate demonstrates effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have demonstrated that methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit cell proliferation was attributed to its interaction with topoisomerase II.

Case Study: Antitumor Efficacy

In a study conducted by , the effects of the compound on MCF-7 cells were evaluated. The results indicated:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Anti-inflammatory Effects

Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate has shown promising anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration (pg/mL) | Control Group | Treatment Group |

|---|---|---|---|

| TNF-alpha | 150 | 200 | 100 |

| IL-6 | 200 | 250 | 120 |

Structure-Activity Relationship (SAR)

The biological activity of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate can be influenced by structural modifications. Research indicates that substituents at various positions on the naphthyridine ring can enhance or diminish activity. For instance:

- Fluorination at C6 : Increases antibacterial potency.

- Alkyl substitutions at C5 : Modulate antitumor activity.

Q & A

Basic Research Questions

Q. What are common synthetic routes for methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate derivatives, and how are reaction conditions optimized?

- Methodological Answer : Key synthetic routes include:

- Hydrogenolysis of benzyl esters : Use Pd/C catalyst under H₂ in methanol/water at 20°C for 1 hour (e.g., benzyl ester to carboxylic acid conversion, 89% yield) .

- Ester hydrolysis : Employ NaOH (1–5 M) at 20–95°C for 1–3 hours (e.g., ethyl ester hydrolysis to carboxylic acid, 93% yield) .

- Oxidation of carbaldehydes : Apply KMnO₄ in NaOH/ButOH/H₂O at 20°C for 40 minutes (e.g., carbaldehyde to carboxylic acid, 91% yield) .

Q. How can researchers ensure reproducibility in synthesizing sensitive derivatives like 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxamide?

- Methodological Answer :

- Controlled reaction conditions : Use stoichiometric HCl and NaNO₂ at 20°C for 15 hours to convert carboxamides to carboxylic acids (82% yield) .

- Purification : Employ recrystallization in chlorinated solvents (e.g., ClCH₂CH₂Cl) to isolate intermediates like carboxamides .

- Documentation : Record exact molar ratios and addition rates (e.g., "slowly" adding reagents minimizes side reactions) .

Advanced Research Questions

Q. How can factorial design principles address contradictory data in reaction yields for naphthyridine derivatives?

- Methodological Answer :

- Screening variables : Use fractional factorial designs to test interactions between temperature, catalyst type, and solvent polarity. For example, shows yields ranging from 30% (NaOH at 20°C) to 91% (KMnO₄ oxidation) .

- Data reconciliation : Apply response surface methodology (RSM) to identify optimal conditions. ICReDD’s reaction path search algorithms (quantum chemical calculations) can model competing pathways and validate experimental outliers .

Q. What computational strategies are effective in elucidating reaction mechanisms for methyl 8-oxo-1,7-naphthyridine derivatives?

- Methodological Answer :

- Reaction path simulations : Use density functional theory (DFT) to map energy profiles for steps like ester hydrolysis or debenzylation .

- AI-driven optimization : Integrate COMSOL Multiphysics with machine learning to predict solvent effects and transition states. For example, simulate Pd/C-catalyzed hydrogenolysis to optimize H₂ pressure and catalyst dispersion .

Q. How can researchers resolve challenges in purifying thermally unstable intermediates (e.g., 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-7,8-dihydro-1,7-naphthyridine-6-carboxamide)?

- Methodological Answer :

- Low-temperature techniques : Conduct column chromatography at 0–5°C to prevent decomposition .

- In situ monitoring : Use HPLC-MS to track intermediate stability during reactions. For debenzylation (e.g., Pd/C, HCl, MeOH, 3 atm H₂), real-time analysis ensures intermediates remain intact .

Q. What advanced statistical methods are recommended for optimizing multi-step syntheses of 1,7-naphthyridine derivatives?

- Methodological Answer :

- Taguchi orthogonal arrays : Test variables like reaction time, temperature, and reagent equivalents across steps (e.g., synthesis of 6,8-diphenyl derivatives, 52–72% yields) .

- Machine learning workflows : Train models on historical data (e.g., yields from ) to predict optimal conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.